molecular formula C15H15N5OS B11307521 N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11307521
M. Wt: 313.4 g/mol
InChI Key: UXBAABFGZBLQNS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,3-dimethylphenyl group attached to the nitrogen atom of the acetamide backbone and a 7H-purine-6-thiol moiety at the sulfur-linked position. The 2,3-dimethylphenyl substituent introduces steric and electronic effects, while the purine sulfanyl group provides a heterocyclic aromatic system capable of hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5OS/c1-9-4-3-5-11(10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19)

InChI Key

UXBAABFGZBLQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C

Origin of Product

United States

Biological Activity

N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, also known by its CAS number 797769-70-1, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H15N5OS
  • Molecular Weight : 313.3775 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of Pim kinases, which are implicated in various cancers. Inhibitors of these kinases can lead to reduced cell proliferation and survival in cancerous cells .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of purine compounds can demonstrate significant anticancer activities. For instance, related compounds have shown effectiveness against various cancer cell lines with low IC50 values, indicating potent activity .
  • Adenosine Receptor Modulation : The compound may interact with adenosine receptors (A1 and A2A), which are known to play roles in neuroprotection and inflammation. This modulation could provide therapeutic avenues for conditions such as neurodegenerative diseases and inflammatory disorders .

Case Studies and Experimental Data

  • Synthesis and Evaluation :
    • A study synthesized various purine derivatives, including this compound, and evaluated their biological activity using molecular docking techniques. The binding affinities were assessed against specific targets relevant to cancer therapy .
  • In Vitro Studies :
    • The compound was tested against different cancer cell lines, showing promising results. For example, it exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells with IC50 values ranging from 0.00803 to 0.0147 μM for structurally similar compounds .
  • Mechanism of Action :
    • Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with stress responses and cell cycle regulation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (μM)TargetActivity
This compoundTBDPim KinaseInhibitor
Compound A0.00803A549Anticancer
Compound B0.0103MDA-MB-231Anticancer

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has shown promise as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical cellular pathways. For instance:

  • Target Enzymes : It may inhibit kinases that are pivotal in cancer cell signaling pathways.
  • Mechanism : By binding to the active site of these enzymes, the compound can disrupt their function, leading to reduced cell proliferation.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Strains : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also shows activity against certain fungi, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

This compound has been evaluated for its anticancer properties:

  • In Vitro Studies : The compound has displayed cytotoxic effects on several cancer cell lines, inducing apoptosis and cell cycle arrest.
  • Case Study Example : Research involving leukemia cell lines has shown that this compound can significantly inhibit cell growth at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits key kinases involved in cancer signaling pathways
AntimicrobialEffective against multiple bacterial strains and fungi
AnticancerInduces apoptosis in cancer cell lines; potential for leukemia treatment

Case Study 1: Anticancer Effects on Leukemia Cells

A study focused on the effects of this compound on acute biphenotypic leukemia cells (MV4-11). The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results showed promising minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, suggesting its utility in treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents/Functional Groups Key Applications/Properties References
Target Compound : N-(2,3-Dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide - 2,3-Dimethylphenyl
- Purine sulfanyl
Potential pharmaceutical activity (inferred)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide - 3,5-Dimethylphenyl
- Trichloroacetamide
Herbicidal (structural analog)
Crystallographic studies show asymmetric unit variations
Alachlor (N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide) - 2,6-Diethylphenyl
- Methoxymethyl
Herbicide (plant lipid biosynthesis inhibition)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide - 2,6-Dimethylphenyl
- Diethylamino
Reagent/synthetic intermediate
Basic nitrogen enhances solubility

Key Findings:

Substituent Effects on Solid-State Properties: The 2,3-dimethylphenyl group in the target compound contrasts with meta-substituted trichloro-acetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide). Meta-substitution with electron-withdrawing groups (e.g., nitro or trichloro) reduces molecular symmetry, leading to distinct crystal packing (e.g., asymmetric unit variations) .

Biological Activity Divergence :

  • Herbicidal Acetamides (e.g., alachlor, pretilachlor) feature chloro or alkoxy groups optimized for plant enzyme inhibition. Their activity relies on disrupting lipid biosynthesis in weeds . The target compound’s purine sulfanyl group, however, suggests a different mechanism, possibly targeting purine-binding proteins or nucleic acid synthesis in higher organisms.

Electronic and Solubility Profiles: The diethylamino group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide enhances basicity and water solubility via protonation, whereas the target’s purine sulfanyl group may prioritize lipophilicity and hydrogen-bonding capacity, influencing bioavailability .

Structural Analogues in Crystallography: Trichloro-acetamides with meta-substituents (e.g., 3-CH3, 3-Cl) exhibit monoclinic or orthorhombic systems, with lattice constants sensitive to electron-withdrawing effects. The target’s ortho-dimethyl substitution likely disrupts such packing, though experimental data is needed for confirmation .

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